3-azido-N-phenylpropanamide 3-azido-N-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389307
InChI: InChI=1S/C9H10N4O/c10-13-11-7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
SMILES: C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-]
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol

3-azido-N-phenylpropanamide

CAS No.:

Cat. No.: VC13389307

Molecular Formula: C9H10N4O

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

3-azido-N-phenylpropanamide -

Specification

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
IUPAC Name 3-azido-N-phenylpropanamide
Standard InChI InChI=1S/C9H10N4O/c10-13-11-7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
Standard InChI Key MWAQHLMMANHLBR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-]
Canonical SMILES C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-]

Introduction

Structural and Physicochemical Properties

3-Azido-N-phenylpropanamide has a molecular weight of 190.20 g/mol and the IUPAC name 3-azido-N-phenylpropanamide. Key structural features include:

  • Azido group (-N3_3): A high-energy functional group capable of participating in cycloaddition reactions (e.g., CuAAC, strain-promoted azide-alkyne cycloaddition) .

  • Phenylpropanamide backbone: Provides hydrophobic character and structural rigidity, enhancing stability in organic solvents.

Table 1: Physicochemical Data

PropertyValue
Molecular FormulaC9_9H10_{10}N4_4O
Molecular Weight190.20 g/mol
CAS Number12161961
SolubilitySoluble in DMF, DMSO, THF
StabilitySensitive to heat and shock

The compound’s reactivity is dominated by the azide group, which undergoes [3+2] cycloadditions with alkynes to form triazoles .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves two steps: (1) azidation of a brominated precursor and (2) amidation with aniline.

Step 1: Azidation

3-Bromopropylamine hydrobromide is treated with sodium azide (NaN3_3) in anhydrous DMF at room temperature . For example:
3-Bromopropylamine+NaN3DMF3-Azidopropylamine+NaBr\text{3-Bromopropylamine} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{3-Azidopropylamine} + \text{NaBr}
Yields exceed 80% under optimized conditions .

Step 2: Amidation

3-Azidopropylamine is coupled with phenyl isocyanate or activated phenyl esters (e.g., NHS esters) in the presence of coupling agents like EDC or DCC :
3-Azidopropylamine+Ph-NCOEDC3-Azido-N-phenylpropanamide\text{3-Azidopropylamine} + \text{Ph-NCO} \xrightarrow{\text{EDC}} \text{3-Azido-N-phenylpropanamide}
Purification via silica gel chromatography yields >95% purity.

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventDMF or dichloromethane
Temperature0–25°C
Reaction Time12–24 hours
Yield70–85%

Alternative Methods

  • Diazotization-Azidation: Anilines are diazotized with NaNO2_2/HCl and displaced by NaN3_3 .

  • Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields .

Applications in Chemical Biology and Materials Science

Click Chemistry

The azide group enables bioorthogonal ligation via:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,4-disubstituted triazoles for bioconjugation .

  • Staudinger-Bertozzi Ligation: Reacts with phosphines to form stable amide bonds .

Case Study: 3-Azido-N-phenylpropanamide was used to functionalize virus-like particles (VLPs) for vaccine development, demonstrating its utility in immunogen design .

Polymer Modification

The compound serves as a crosslinker in polyethylene glycol (PEG) hydrogels, enhancing mechanical stability for drug delivery systems .

Photoaffinity Labeling

In proteomics, its azide group forms covalent bonds with target proteins upon UV irradiation, enabling ligand-receptor mapping .

HazardRisk Mitigation
ExplosivityAvoid shock, heat, and sparks
ToxicityUse fume hoods and PPE

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective azidation, yielding optically active 3-azido-N-phenylpropanamide derivatives for drug discovery .

Biocompatible Conjugates

Functionalization with PEG or poly(lactic-co-glycolic acid) (PLGA) improves solubility and reduces immunogenicity in vivo .

Computational Modeling

DFT studies predict regioselectivity in cycloaddition reactions, guiding the design of triazole-based inhibitors .

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